molecular formula C16H10F3N3O3 B5748691 6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione

6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione

Cat. No.: B5748691
M. Wt: 349.26 g/mol
InChI Key: JXDSXAIUMFYPPE-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with a pyrrole moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction of hydrogen (SNH) to introduce the pyrrole and trifluoromethylphenyl groups onto the pyrimidine core . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyrimidine core can produce dihydropyrimidine derivatives .

Scientific Research Applications

6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine core can mimic nucleobases, allowing the compound to bind to DNA or RNA, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione is unique due to its combination of a pyrimidine core with both a pyrrole and a trifluoromethylphenyl group. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds .

Properties

IUPAC Name

6-hydroxy-5-(pyrrol-2-ylidenemethyl)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)9-3-1-5-11(7-9)22-14(24)12(13(23)21-15(22)25)8-10-4-2-6-20-10/h1-8,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDSXAIUMFYPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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